N-[(5Z)-4-(4-methoxyphenyl)-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide
Description
The compound N-[(5Z)-4-(4-methoxyphenyl)-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide features a 1,2,4-thiadiazolidin-5-ylidene core substituted with a 4-methoxyphenyl group at position 4, a phenyl group at position 2, and a 3-thioxo moiety. The benzenecarboximidamide moiety is further substituted with a 4-methylphenyl group.
Properties
Molecular Formula |
C29H24N4OS2 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-2-phenyl-3-sulfanylidene-1,2,4-thiadiazolidin-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C29H24N4OS2/c1-21-13-15-23(16-14-21)30-27(22-9-5-3-6-10-22)31-28-32(24-17-19-26(34-2)20-18-24)29(35)33(36-28)25-11-7-4-8-12-25/h3-20H,1-2H3 |
InChI Key |
LGRAZKKLUILWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N=C3N(C(=S)N(S3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Biological Activity
N-[(5Z)-4-(4-methoxyphenyl)-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide is a compound that belongs to the class of thiazolidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The structural formula of the compound is as follows:
This compound features a thiazolidine ring, which is known for enhancing biological activity through various mechanisms. The presence of methoxy and methyl groups contributes to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Thiazolidine derivatives, including the target compound, have demonstrated significant antimicrobial properties. Research indicates that modifications in the substituents on the thiazolidine ring can influence the antibacterial activity against various strains.
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| N-[(5Z)-...] | 2 - 16 | Gram-positive bacteria |
| Other derivatives | 4 - 32 | Gram-negative bacteria |
A study indicated that derivatives similar to N-[(5Z)-...] exhibited minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against Gram-positive bacteria, showcasing their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been well-documented. The compound has been evaluated for its cytotoxic effects on cancer cell lines using the National Cancer Institute's 60-cell line screening protocol.
Case Study: Anticancer Screening
In vitro studies demonstrated that the compound exhibited notable cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction |
| HeLa (cervical) | 10 | Cell cycle arrest |
| A549 (lung) | 12 | Apoptosis and necrosis |
Neuroprotective Effects
Recent investigations into the neuroprotective properties of thiazolidine derivatives suggest that they may offer therapeutic benefits in conditions such as ischemia. The compound has shown promise in prolonging survival times in animal models subjected to acute cerebral ischemia.
Research Findings: Neuroprotection
In vivo studies indicated that treatment with N-[(5Z)-...] significantly improved survival rates and reduced neurological deficits in mice after ischemic events. This suggests a potential role for this compound in neurodegenerative disease therapies.
Comparison with Similar Compounds
Structural Analogs in the 1,2,4-Thiadiazolidinone Family
Compounds 51–55 () share a benzamide-thiadiazole-triazine scaffold but differ in aryl substituents (Table 1). Key observations include:
- Electron-withdrawing substituents (e.g., 4-CF₃ in 52 ) increase melting points (277–279°C) compared to electron-donating groups (e.g., 4-OCH₃ in 53 , 255–258°C). This suggests enhanced thermal stability with electron-deficient substituents due to stronger intermolecular interactions.
- Steric effects : The 3,4-dimethoxy substitution in 55 likely reduces crystallinity, though specific data are unavailable.
Table 1: Comparison of 1,2,4-Thiadiazole-Triazine Analogs
| Compound | Substituent | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 51 | 3-Fluorophenyl | 266–268 | C=S, SO₂NH, CO-NH |
| 52 | 4-Trifluoromethylphenyl | 277–279 | CF₃, C=S, SO₂NH |
| 53 | 4-Methoxyphenyl | 255–258 | OCH₃, C=S, SO₂NH |
| 54 | 3-Methoxyphenyl | 237–239 | OCH₃ (meta), C=S |
Heterocyclic Derivatives with Bioactive Motifs
Compounds 6, 8a–8c () feature isoxazole, pyridine, or nicotinic acid ester moieties (Table 2). Notable trends:
- Electron-deficient cores (e.g., pyridine in 8a ) correlate with higher melting points (290°C) compared to isoxazole derivatives (6 , 160°C).
Table 2: Key Heterocyclic Analogs
| Compound | Core Structure | Melting Point (°C) | Yield (%) | Notable Substituents |
|---|---|---|---|---|
| 6 | Isoxazole | 160 | 70 | C=O, NH |
| 8a | Pyridine | 290 | 80 | Acetyl, C=O |
| 8c | Nicotinic Acid Ester | 210 | 80 | Benzoyl, C=O, Fluorophenyl |
1,2,4-Triazole Derivatives and Tautomerism
Compounds 7–9 () exhibit tautomerism between thione and thiol forms, stabilized by electron-withdrawing sulfonyl groups. Key findings:
Thiazolidinone-Based Compounds
The (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives () replace the thioxo group with a dioxo moiety, altering electronic properties:
- Increased polarity : The dioxo group may improve solubility in polar solvents compared to thioxo-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
